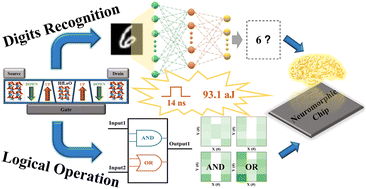Low-power and high-speed HfLaO-based FE-TFTs for artificial synapse and reconfigurable logic applications†
Materials Horizons Pub Date: 2023-11-08 DOI: 10.1039/D3MH01461D
Abstract
Emulating the human nervous system to build next-generation computing architectures is considered a promising way to solve the von Neumann bottleneck. Transistors based on ferroelectric layers are strong contenders for the basic unit of artificial neural systems due to their advantages of high speed and low power consumption. In this work, the potential of Fe-TFTs integrating the HfLaO ferroelectric film and ultra-thin ITO channel for artificial synaptic devices is demonstrated for the first time. The Fe-TFTs can respond significantly to pulses as low as 14 ns with an energy consumption of 93.1 aJ, which is at the leading level for similar devices. In addition, Fe-TFTs exhibit essential synaptic functions and achieve a recognition rate of 93.2% for handwritten digits. Notably, a novel reconfigurable approach involving the combination of two types of electrical pulses to realize Boolean logic operations (“AND”, “OR”) within a single Fe-TFT has been introduced for the first time. The simulations of array-level operations further demonstrated the potential for parallel computing. These multifunctional Fe-TFTs reveal new hardware options for neuromorphic computing chips.


Recommended Literature
- [1] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [2] Back cover
- [3] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [4] Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†
- [5] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†
- [6] Real-time in vivo uric acid biosensor system for biophysical monitoring of birds
- [7] A C3-symmetric chiroptical molecular propeller based on hexakis(phenylethynyl)benzene with a threefold terephthalamide: stereospecific propeller generation through the cooperative transmission of point chiralities on the host and guest upon complexation†
- [8] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [9] Engineering of porous π-stacked solids using mechanochemistry
- [10] High-performance liquid chromatography using a colour-forming agent as a component of the mobile phase. Separation and determination of magnesium and calcium in clinical samples with o-cresolphthalein complexone

Journal Name:Materials Horizons
Research Products
-
CAS no.: 1733-55-7
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 167750-79-0









